molecular formula C17H13N3OS2 B2491509 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide CAS No. 1171048-94-4

2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Cat. No. B2491509
CAS RN: 1171048-94-4
M. Wt: 339.43
InChI Key: PMQSWRVOXZKXDN-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that have garnered interest due to their potential biological activities. Though specific studies on this compound are limited, related structures have been investigated for their chemical and physical properties, synthesis methods, and biological activities.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves cyclization reactions, condensation with various reagents, and modifications to introduce different functional groups. These methods highlight the versatility of thiazole chemistry in creating compounds with potential biological activities (Şukriye Çakmak et al., 2022).

Molecular Structure Analysis

X-ray diffraction and spectroscopic techniques, including NMR and IR spectroscopy, are commonly used to elucidate the molecular structure of thiazole derivatives. These methods confirm the expected structures and help in understanding the molecular conformations and interactions within the crystals (Şukriye Çakmak et al., 2022).

Chemical Reactions and Properties

Thiazole compounds are known for their reactivity towards various nucleophiles and electrophiles, enabling a wide range of chemical transformations. These reactions are useful for further functionalization and for enhancing the biological activities of the compounds (V. V. Pavlova et al., 2022).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are influenced by the molecular structure and the presence of functional groups (F. Cagide et al., 2015).

Chemical Properties Analysis

Thiazole derivatives exhibit a range of chemical properties, including acidity/basicity of the thiazole nitrogen, electrophilic and nucleophilic sites, and reactivity towards oxidation and reduction. These properties are key factors in their biological activity and interaction with biological targets (A. G. Balya et al., 2008).

Scientific Research Applications

Synthesis and Structural Analysis

2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide and its derivatives have been a subject of interest due to their structural complexity and potential applications. Research reveals that these compounds are synthesized and analyzed through various methods, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. For instance, a study focused on synthesizing, characterizing, and evaluating antimicrobial activities of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, showcasing the diversity of structural variations and potential biological activities these compounds can exhibit (Talupur, Satheesh, & Chandrasekhar, 2021).

Crystallographic and Molecular Structure Insights

The crystal and molecular structure of similar compounds are extensively studied to understand their chemical properties and potential applications. For example, the compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was analyzed through single-crystal X-ray diffraction studies, providing insights into its crystallographic parameters and intermolecular interactions (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Antimicrobial and Anticancer Potential

These compounds have been evaluated for their biological activities, particularly their antimicrobial and anticancer properties. For instance, thiophene-based compounds have shown inhibitory activity against various cell lines, indicating their potential as therapeutic agents. A study synthesized and tested new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, highlighting their good inhibitory activity against cancer cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021). Another study synthesized and evaluated a series of 5-(2′-indolyl)thiazoles for their cytotoxicity against human cancer cell lines, noting promising anticancer activity and selectivity towards particular cell lines (Vaddula, Tantak, Sadana, Gonzalez, & Kumar, 2016).

Photovoltaic Applications

Interestingly, derivatives of 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide have also been explored for their photovoltaic applications. For instance, novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge for dye-sensitized solar cells were synthesized, showing improved light-harvesting capability and photovoltaic performance (Han, Kang, Zu, Cui, & Gao, 2015).

properties

IUPAC Name

2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c21-16(18-9-12-5-3-7-22-12)15-10-23-17(20-15)14-8-11-4-1-2-6-13(11)19-14/h1-8,10,19H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQSWRVOXZKXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

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